Feruginidin

Beschreibung

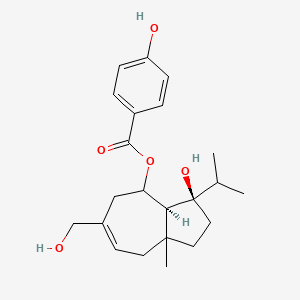

Feruginidin is a sesquiterpenoid compound based on the carotane skeleton, first isolated from Ferula jaeschkeana in 1987 by Garg et al. . Alongside its structural analog Ferugin, Feruginidin represents a subgroup of carotane derivatives characterized by a 15-carbon backbone with specific oxygenation patterns. These compounds are primarily studied for their natural occurrence in Ferula species, which are traditionally used in herbal medicine .

Eigenschaften

CAS-Nummer |

109517-73-9 |

|---|---|

Molekularformel |

C22H30O5 |

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

[(3R,3aS)-3-hydroxy-6-(hydroxymethyl)-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |

InChI |

InChI=1S/C22H30O5/c1-14(2)22(26)11-10-21(3)9-8-15(13-23)12-18(19(21)22)27-20(25)16-4-6-17(24)7-5-16/h4-8,14,18-19,23-24,26H,9-13H2,1-3H3/t18?,19-,21?,22-/m1/s1 |

InChI-Schlüssel |

FPUSCWGZFFIOSW-XZJNEJNUSA-N |

Isomerische SMILES |

CC(C)[C@@]1(CCC2([C@H]1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |

Kanonische SMILES |

CC(C)C1(CCC2(C1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Feruginidin can be synthesized through several methods, including the condensation of appropriate phenolic compounds. One common synthetic route involves the use of chalcone intermediates, which undergo cyclization and subsequent oxidation to form the anthocyanidin structure. The reaction conditions typically involve acidic environments and controlled temperatures to ensure proper formation of the compound.

Industrial Production Methods: Industrial production of feruginidin often involves extraction from plant sources rich in anthocyanins, such as berries and certain flowers. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Advances in biotechnology have also enabled the production of feruginidin through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions: Feruginidin undergoes various chemical reactions, including:

Oxidation: Feruginidin can be oxidized to form quinonoid intermediates, which are important in the formation of stable pigments.

Reduction: Reduction reactions can convert feruginidin to its leucoanthocyanidin form, which is colorless.

Substitution: Substitution reactions, particularly involving hydroxyl groups, can modify the chemical structure and properties of feruginidin.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, ascorbic acid.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Oxidation Products: Quinonoid intermediates.

Reduction Products: Leucoanthocyanidins.

Substitution Products: Various acylated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Feruginidin has a wide range of applications in scientific research:

Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.

Biology: Studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. Feruginidin’s ability to modulate signaling pathways makes it a candidate for therapeutic applications.

Industry: Utilized in the food industry as a natural colorant and in cosmetics for its pigmentation properties.

Wirkmechanismus

Feruginidin exerts its effects through various molecular mechanisms:

Antioxidant Activity: Feruginidin neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anti-cancer Properties: Feruginidin induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.

Vergleich Mit ähnlichen Verbindungen

Feruginidin vs. Ferugin

- Structural Similarities : Both compounds share the carotane skeleton, featuring a bicyclic framework with oxygenated functional groups.

- Key Differences: Feruginidin and Ferugin differ in the position and number of hydroxyl or methyl groups, as inferred from their isolation and spectral data .

- Source : Both are derived from Ferula jaeschkeana, suggesting biosynthetic pathway similarities .

Feruginidin vs. Ferkuchin

- Structural Class: Ferkuchin, reported by Babekov et al. (2001), has a distinct triterpenoid structure unrelated to the carotane backbone, indicating divergent biosynthetic origins .

Feruginidin vs. Isocarotane Derivatives

- Skeletal Isomerism : Isocarotane derivatives, also isolated from Ferula jaeschkeana, exhibit a rearranged carbon skeleton compared to carotane. This isomerism impacts their stereochemical properties and reactivity .

- Functionalization : Isocarotane derivatives often feature additional hydroxylation or methylation sites, which may influence their solubility and bioactivity .

Feruginidin vs. Ferutinin

- Molecular Formula: Ferutinin (C₂₂H₃₀O₄) has a larger molecular framework compared to Feruginidin, which is presumed to be a smaller sesquiterpenoid .

- Structural Class: Ferutinin is a diterpene ester, whereas Feruginidin is a sesquiterpenoid, highlighting fundamental differences in their biosynthesis and functional roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.